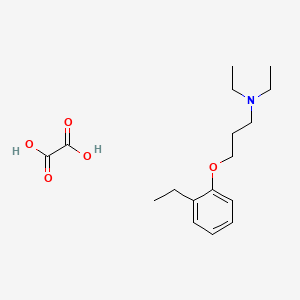
N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate, also known as DEEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DEEP is a selective agonist for the sigma-1 receptor, which is a protein that plays a crucial role in various physiological processes.
Mecanismo De Acción
N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate acts as a selective agonist for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as neurotransmitter release, calcium signaling, and protein folding. Activation of the sigma-1 receptor by N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has been shown to have neuroprotective effects and improve cognitive function.
Biochemical and physiological effects:
N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has been shown to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has been found to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate in lab experiments is its selectivity for the sigma-1 receptor, which allows for more specific targeting of this protein. Additionally, N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has been found to have low toxicity and is well-tolerated in animal models. However, one limitation of using N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate. One area of research is the development of more potent and selective sigma-1 receptor agonists. Additionally, further studies are needed to determine the long-term effects of N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate and its potential for use in human clinical trials. Finally, research on the use of N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate in combination with other drugs for the treatment of neurodegenerative diseases may also be promising.
In conclusion, N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate is a chemical compound that has potential applications in medical research, particularly in the treatment of neurodegenerative diseases. Its selective agonist activity for the sigma-1 receptor and its various biochemical and physiological effects make it a promising candidate for further research. However, more studies are needed to determine its long-term effects and potential for use in human clinical trials.
Métodos De Síntesis
The synthesis of N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate involves the reaction of 2-ethylphenol with diethylamine in the presence of a catalyst. The resulting product is then reacted with 1-chloropropane to yield N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate. The final step involves the formation of the oxalate salt of N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate through the reaction of N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate with oxalic acid.
Aplicaciones Científicas De Investigación
N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has been found to have potential applications in various areas of medical research. One of the most promising areas of research is the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has been shown to improve cognitive function and memory in animal models of these diseases.
Propiedades
IUPAC Name |
N,N-diethyl-3-(2-ethylphenoxy)propan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.C2H2O4/c1-4-14-10-7-8-11-15(14)17-13-9-12-16(5-2)6-3;3-1(4)2(5)6/h7-8,10-11H,4-6,9,12-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRDATMNOKZTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCN(CC)CC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-(2-ethylphenoxy)propan-1-amine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5212760.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5212766.png)
![1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5212778.png)
![methyl 4-[3-(4-biphenylyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutanoate](/img/structure/B5212781.png)
![5-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5212782.png)


![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5212804.png)
![3-bromo-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5212831.png)

![1-(3-chlorophenyl)-4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5212852.png)
![3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5212856.png)
![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5212857.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B5212868.png)